1(2H)-Phthalazinone, 2-(4-bromobutyl)-

Description

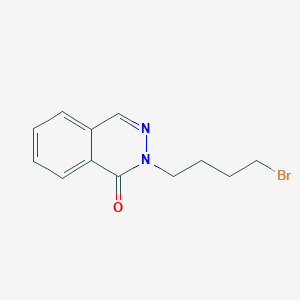

1(2H)-Phthalazinone, 2-(4-bromobutyl)- is a brominated alkyl-substituted phthalazinone derivative characterized by a 4-carbon bromoalkyl chain at the 2-position of the phthalazinone core. Phthalazinones are nitrogen-containing heterocycles with a fused benzene and pyridazine ring system. The bromobutyl substituent introduces both lipophilicity and electrophilic reactivity, making this compound a versatile intermediate for further functionalization via nucleophilic substitution or cross-coupling reactions.

Properties

CAS No. |

155289-19-3 |

|---|---|

Molecular Formula |

C12H13BrN2O |

Molecular Weight |

281.15 g/mol |

IUPAC Name |

2-(4-bromobutyl)phthalazin-1-one |

InChI |

InChI=1S/C12H13BrN2O/c13-7-3-4-8-15-12(16)11-6-2-1-5-10(11)9-14-15/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

WGDFNMLNZJEMSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Substituent Position and Chain Length

- 2-(4-Bromobutyl)- vs. 2-(2-Bromoethyl)-phthalazinones: Compounds such as 2-(2-bromoethyl)phthalazin-1(2H)-one (e.g., derivatives 15–17) feature a shorter bromoalkyl chain (ethyl vs. butyl). Synthetic yields for 2-(2-bromoethyl) derivatives range from 45% to 75%, with by-products arising from N,N′-dialkylation dimers .

- 4-Bromomethylphthalazinone (18): This derivative substitutes bromine at the 4-position methyl group. The 4-bromomethyl group is more sterically accessible for nucleophilic attacks compared to the 2-(4-bromobutyl) chain, enabling faster reaction kinetics in substitution reactions .

Functional Group Diversity

- Amino- and Polyaminophthalazinones: Derivatives like 4-aminophthalazinones (e.g., 5, 6) incorporate aminoalkyl or polyamine groups, enabling coordination with metal ions (e.g., Cu(II)) and enhancing anticancer activity . In contrast, the bromobutyl group in 2-(4-bromobutyl)- prioritizes electrophilic reactivity over metal-binding capability.

Antimicrobial Activity

- Phthalazinones with thiocyanate or mercaptomethyl groups (e.g., 4, 5) exhibit moderate antimicrobial activity against Bacillus subtilis (MIC: 15.62 µg/mL for compound 14c) . The bromobutyl derivative’s activity remains untested, but its lipophilicity may enhance penetration into bacterial membranes.

Anticancer Potential

- Aminoalkyl-substituted phthalazinones (e.g., 5, 6) demonstrate cytotoxicity via Cu(II) coordination, with IC50 values in the low micromolar range . The 2-(4-bromobutyl)- derivative’s electrophilic bromine could act as a leaving group, enabling conjugation with targeting moieties for prodrug strategies.

Reactivity in Cross-Coupling Reactions

- Bromoalkyl phthalazinones serve as substrates in Suzuki reactions. For example, 2-(4-(arylsulfonyl)phthalazin-1(2H)-one-6-yl)acetic acid derivatives undergo coupling in acetonitrile/water mixtures . The 4-bromobutyl chain’s length may influence steric hindrance in such reactions compared to shorter-chain analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromobutyl)-1(2H)-phthalazinone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of the phthalazinone core. For example, bromophthalazinone intermediates can be alkylated with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in dry acetone) to introduce the 4-bromobutyl substituent . Cyclization with hydrazine hydrate in n-butanol is critical for forming the lactam ring . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for bromophthalazinone to alkylating agent) and reflux conditions (80–100°C for 6–12 hours). Impurities from lactam-lactim tautomerism can be minimized using anhydrous solvents .

Q. Which spectroscopic techniques are most effective for characterizing 2-(4-bromobutyl)-1(2H)-phthalazinone?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the lactam NH proton (δ 10.2–11.5 ppm) and the bromobutyl chain (δ 3.4–3.6 ppm for CH₂Br) .

- FT-IR : Confirm lactam C=O stretch at ~1670 cm⁻¹ and C-Br vibration at 560–650 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 295–305, with fragmentation patterns indicating loss of Br (79/81 Da) .

Q. What in vitro antimicrobial assays are suitable for evaluating derivatives of this compound?

- Methodological Answer : The disc-diffusion method is widely used. Dissolve compounds in DMF (1000 ppm), inoculate agar plates with Bacillus staphylococcus (Gram-positive) or Candida albicans (fungi), and measure inhibition zones after 24–48 hours . Zone diameters ≥15 mm (vs. standards like fluconazole) indicate significant activity. Include solvent-only controls to isolate DMF effects .

Advanced Research Questions

Q. How can substituent effects at the phthalazinone C-4 position modulate biological activity?

- Methodological Answer : Replace the bromobutyl group with aminoalkyl or morpholinoethyl chains via palladium-catalyzed amination . For example:

Q. How do contradictory results in antimicrobial activity data arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Solvent interference : DMF at high concentrations (>5% v/v) inhibits microbial growth, necessitating lower concentrations or alternative solvents (e.g., DMSO) .

- Strain variability : Use standardized strains (e.g., ATCC/MTC) and replicate assays ≥3 times.

- Substituent lability : Bromobutyl chains may hydrolyze to hydroxybutyl derivatives under humid conditions, altering bioactivity . Confirm compound stability via HPLC pre- and post-assay .

Q. What computational methods predict the coordination behavior of phthalazinone derivatives with metal ions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model ligand-metal interactions. Key parameters:

- Binding energy : ΔE for Cu(II) complexes ranges from −120 to −150 kJ/mol, indicating stable octahedral geometries .

- Frontier molecular orbitals : HOMO-LUMO gaps <4 eV suggest redox-active ligands, enhancing anticancer activity . Validate with cyclic voltammetry (E₁/2 ≈ −0.3 to +0.2 V vs. Ag/AgCl) .

Q. How can tautomerism during alkylation be controlled to favor N-alkylation over O-alkylation?

- Methodological Answer : Use bulky bases (e.g., KOtBu) to deprotonate the lactam NH, directing alkylation to nitrogen. For example, N-alkylation yields increase from 40% (K₂CO₃) to 85% (KOtBu) in acetone at 60°C . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and characterize products by ¹H NMR (loss of NH signal at δ 10.2 ppm) .

Data Contradiction Analysis

Q. Why do some studies report potent vasodilatory activity for phthalazinones, while others show negligible effects?

- Methodological Answer : Structural nuances matter. For example:

- 2-(4-Bromobutyl) derivatives : Weak vasodilation (EC₅₀ >100 μM) due to steric hindrance from the bromine atom .

- 2-(3-Pyridinylmethyl) analogs : EC₅₀ ≈ 12 μM, attributed to π-π stacking with vascular receptors .

Redesign the alkyl chain to balance hydrophobicity and electronic effects (e.g., replace Br with CN) .

Key Recommendations for Experimental Design

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of bromobutyl chains .

- Biological Assays : Include cytotoxicity controls (e.g., MTT assay on HEK-293 cells) to differentiate antimicrobial vs. general toxic effects .

- Computational Modeling : Cross-validate DFT predictions with spectroscopic data (e.g., UV-Vis for charge-transfer transitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.